

# Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-molecular weight determination

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## Compound of Interest

Compound Name: Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-

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An In-depth Technical Guide to the Molecular Weight Determination of **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**, a compound of interest in various research and development sectors.

## Compound Information

**Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**, also known as Bisphenol TMC, has the chemical formula  $C_{21}H_{26}O_2$ .<sup>[1][2][3][4][5]</sup> Its calculated molecular weight is approximately 310.43 g/mol.<sup>[1][3][4]</sup> The determination of its molecular weight is a critical step in its characterization, ensuring purity and structural integrity.

Table 1: Chemical Properties of **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>26</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	310.43 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Monoisotopic Mass	310.193 g/mol	<a href="#">[1]</a>
IUPAC Name	4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol	<a href="#">[1]</a>
CAS Number	129188-99-4	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols for Molecular Weight Determination

The molecular weight of organic compounds like **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-** can be determined using several analytical techniques. The most common and accurate methods include Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gel Permeation Chromatography (GPC).

### Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for accurately determining the molecular weight of a compound by measuring the mass-to-charge ratio ( $m/z$ ) of its ions.[\[6\]](#) For non-volatile compounds like bisphenols, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization methods.

Experimental Protocol for ESI-MS:

- Sample Preparation:
  - Dissolve a small amount (e.g., 1 mg) of **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-** in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).
  - Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the same solvent.

- To facilitate ionization, a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) can be added to the solvent.
- Instrumentation and Analysis:
  - The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.<sup>[7][8]</sup>
  - The mass spectrometer is operated in either positive or negative ion mode. For phenols, negative ion mode is often preferred due to the acidic nature of the phenolic protons.
  - The instrument is calibrated using a standard of known mass.
  - The mass spectrum is acquired over a relevant m/z range.
- Data Interpretation:
  - In negative ion mode, the most prominent ion is expected to be the deprotonated molecule  $[M-H]^-$ .
  - The molecular weight is calculated by adding the mass of a proton (1.007 Da) to the measured m/z of the  $[M-H]^-$  ion.
  - High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition.<sup>[9]</sup>

Table 2: Expected Ions in Mass Spectrometry of **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**

Ion	Mode	Expected m/z
$[M-H]^-$	Negative	309.186
$[M+H]^+$	Positive	311.201
$[M+Na]^+$	Positive	333.183

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is primarily used for structure elucidation, it can also be employed for molecular weight determination, particularly for polymers and in cases where end-groups can be distinguished from repeating units.<sup>[10][11][12][13]</sup> For a discrete molecule like **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**, NMR is used to confirm the structure, and the molecular weight is then calculated from the confirmed chemical formula.

Experimental Protocol for <sup>1</sup>H NMR:

- Sample Preparation:
  - Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - Add a small amount of a reference standard with a known chemical shift, such as tetramethylsilane (TMS).
- Instrumentation and Analysis:
  - Acquire the <sup>1</sup>H NMR spectrum using a high-field NMR spectrometer.
  - Integrate the signals corresponding to the different protons in the molecule.
- Data Interpretation:
  - The integration values of the proton signals should be in a ratio consistent with the number of protons in the proposed structure.
  - By confirming the structure through <sup>1</sup>H and <sup>13</sup>C NMR, the molecular formula (C<sub>21</sub>H<sub>26</sub>O<sub>2</sub>) can be verified, and the molecular weight can be calculated with high confidence.

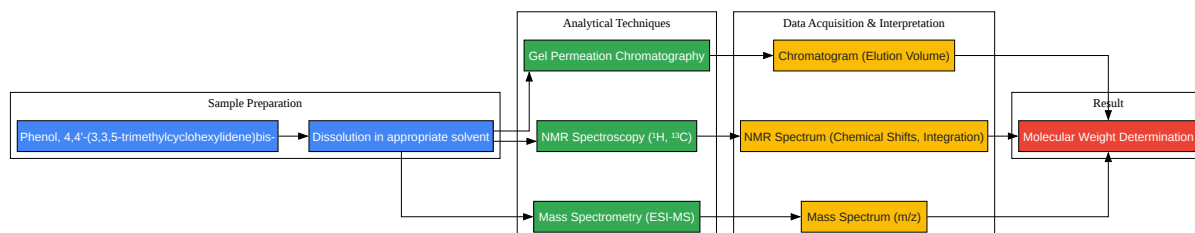
## Gel Permeation Chromatography (GPC)

Gel permeation chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.<sup>[14][15]</sup> It is a common method for determining the molecular weight and molecular weight distribution of polymers.<sup>[16][17][18]</sup> For a small molecule like **Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-**, GPC can be used to confirm its molecular size relative to known standards.

### Experimental Protocol for GPC:

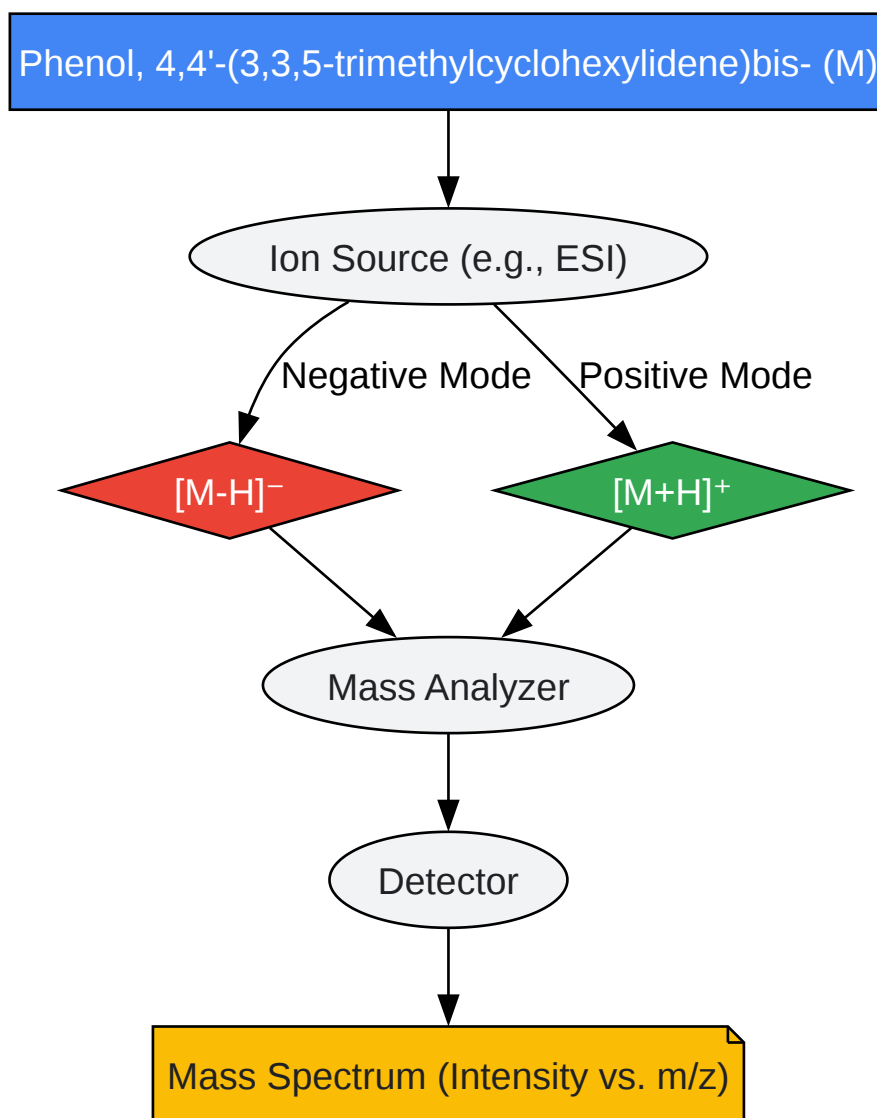
- Sample and Standard Preparation:
  - Dissolve the sample in a suitable mobile phase (e.g., tetrahydrofuran, THF).
  - Prepare a series of solutions of narrow molecular weight standards (e.g., polystyrene) with known molecular weights.
- Instrumentation and Analysis:
  - The GPC system consists of a pump, injector, a set of columns packed with a porous gel, and a detector (e.g., refractive index detector).
  - Inject the standard solutions to create a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
  - Inject the sample solution and record its elution volume.
- Data Interpretation:
  - Determine the molecular weight of the sample by comparing its elution volume to the calibration curve.

## Visualizations



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Caption: Workflow for Molecular Weight Determination.



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Caption: Signaling Pathway of Mass Spectrometry.

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